molecular formula C8H8ClNO4 B14581803 1-Chloro-4-(methoxymethoxy)-2-nitrobenzene CAS No. 61588-37-2

1-Chloro-4-(methoxymethoxy)-2-nitrobenzene

Cat. No.: B14581803
CAS No.: 61588-37-2
M. Wt: 217.60 g/mol
InChI Key: DAHNNRBMMUJDAK-UHFFFAOYSA-N
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Description

1-Chloro-4-(methoxymethoxy)-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO4. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(methoxymethoxy)-2-nitrobenzene typically involves the nitration of 1-Chloro-4-(methoxymethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(methoxymethoxy)-2-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

    Aldehydes and Carboxylic Acids: From the oxidation of the methoxymethoxy group.

Scientific Research Applications

1-Chloro-4-(methoxymethoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(methoxymethoxy)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom and methoxymethoxy group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-methoxy-2-nitrobenzene: Similar structure but lacks the methoxymethoxy group.

    1-Chloro-4-(methoxymethyl)-2-nitrobenzene: Similar structure with a methoxymethyl group instead of a methoxymethoxy group.

    1-Chloro-4-methoxy-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-Chloro-4-(methoxymethoxy)-2-nitrobenzene is unique due to the presence of both a nitro group and a methoxymethoxy group on the benzene ring

Properties

CAS No.

61588-37-2

Molecular Formula

C8H8ClNO4

Molecular Weight

217.60 g/mol

IUPAC Name

1-chloro-4-(methoxymethoxy)-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO4/c1-13-5-14-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3

InChI Key

DAHNNRBMMUJDAK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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